molecular formula C30H23N3 B8338662 1-Trityl-4-(4-cyanobenzyl)imidazole

1-Trityl-4-(4-cyanobenzyl)imidazole

Cat. No.: B8338662
M. Wt: 425.5 g/mol
InChI Key: MZIXZACJCHNPNB-UHFFFAOYSA-N
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Description

1-Trityl-4-(4-cyanobenzyl)imidazole is a useful research compound. Its molecular formula is C30H23N3 and its molecular weight is 425.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C30H23N3

Molecular Weight

425.5 g/mol

IUPAC Name

4-[(1-tritylimidazol-4-yl)methyl]benzonitrile

InChI

InChI=1S/C30H23N3/c31-21-25-18-16-24(17-19-25)20-29-22-33(23-32-29)30(26-10-4-1-5-11-26,27-12-6-2-7-13-27)28-14-8-3-9-15-28/h1-19,22-23H,20H2

InChI Key

MZIXZACJCHNPNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC5=CC=C(C=C5)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of activated zinc dust (3.57 g, 54.98 mmol) in THF (50 mL) was added dibromoethane (0.315 mL, 3.60 mmol) and the reaction stirred under argon at 20° C. The suspension was cooled to 0° C. and a-bromo-p-tolunitrile (9.33 g, 47.6 mmol) in THF (100 mL) was added dropwise over a period of 10 minutes. The reaction was then allowed to stir at 20° C. for 6 hours and bis(triphenylphosphine)Nickel II chloride (2.4 g, 3.64 mmol) and 4-iodo-1-tritylimidazole (15.95 g, 36.6 mmol, S. V. Ley, et al., J. Org. Chem. 56, 5739 (1991)) were added in one portion. The resulting mixture was stirred 16 hours at 20° C. and then quenched by addition of sat. aq. NH4Cl solution (100 mL) and the mixture stirred for 2 hours. Saturated aq. NaHCO3 solution was added to give a pH of 8 and the solution was extracted with EtOAc (2×250 mL), dried, (MgSO4) and the solvent evaporated in vacuo. The residue was chromatographed (Silica gel, 0-20% EtOAc in CH2Cl2 to afford the title compound as a white solid.
Quantity
0.315 mL
Type
reactant
Reaction Step One
Quantity
9.33 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
bis(triphenylphosphine)Nickel
Quantity
2.4 g
Type
reactant
Reaction Step Three
Quantity
15.95 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
3.57 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

To an oven dried 500 ml flask was added Zn (92 mmol, 5.96 g) and then 45 mL of distilled THF via syringe. To this well stirred mixture was added 1,2-dibromoethane (9.2 mmol, 1.72 g) via pipet. This mixture was stirred at ambient temperature for 3 hr and then a solution of p-cyanobenzylbromide (59.5 mmol, 11.68 g) in THF (50 mL) was added via addition funnel over 20 minutes. The resulting mixture was stirred at ambient temperature for 6 hr. Then a mixture of 1-trityl-4-iodoimidazole (45.8 mmol, 20 g) and bis-triphenylphosphinedichloronickel (4.6 mmol, 3.0 g) was added. This was stirred at ambient temperature for 36 hr. A saturated ammonium chloride solution (125 mL) was added. Stirring was continued for 3 hr and then 1 L of chloroform was added to this mixture. The chloroform layer was drawn off, washed with dilute sodium bicarbonate then saturated sodium chloride. Dried with sodium sulfate and evaporated to a thick oil. Purified on a silica gel column eluted with chloroform to provide the title compound. 1H-NMR (CDCl3): 4.0 ppm (s, 2H); 7.1-7.6 ppm (20H); 6.6 ppm(s, 1H).
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
11.68 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
125 mL
Type
reactant
Reaction Step Four
Name
Quantity
5.96 g
Type
catalyst
Reaction Step Five
Name
Quantity
45 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
1 L
Type
solvent
Reaction Step Eight

Synthesis routes and methods III

Procedure details

To a suspension of activated zinc dust (3.57 g, 54.98 mmol) in THF (50 mL) was added dibromoethane (0.315 mL, 3.60 mmol) and the reaction stirred under argon for 45 minutes, at 20° C. The suspension was cooled to 0° C. and α-bromo-p-tolunitrile (9.33 g, 47.6 mmol) in THF (100 mL) was added dropwise over a period of 10 minutes. The reaction was then allowed to stir at 20° C. for 6 hours and bis(triphenylphosphine) Nickel II chloride (2.40 g, 3.64 mmol) and 4-iodo-1-tritylimidazole (15.95 g, 36.6 mmol, S. V. Ley, et al., J. Org. Chem. 56, 5739 (1991)) were added in one portion. The resulting mixture was stirred 16 hours at 20° C. and then quenched by addition of saturated NH4Cl solution (100 mL) and the mixture stirred for 2 hours. Saturated aq. NaHCO3 solution was added to give a pH of 8 and the solution was extracted with EtOAc (2×250 mL), dried (MgSO4) and the solvent evaporated in vacuo. The residue was chromatographed (Silica gel, 0-20% EtOAc in CH2Cl2) to afford the title compound as a white solid.
Quantity
0.315 mL
Type
reactant
Reaction Step One
Quantity
9.33 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
3.57 g
Type
catalyst
Reaction Step Three
Quantity
15.95 g
Type
reactant
Reaction Step Four
Quantity
2.4 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods IV

Procedure details

To a suspension of activated zinc dust (3.57 g, 54.98 mmol) in THF (50 mL) was added dibromoethane (0.315 mL, 3.60 mmol) and the reaction stirred under argon for 45 minutes, at 20° C. The suspension was cooled to 0° C. and a-bromo-p-tolunitrile (9.33 g, 47.6 mmol) in THF (100 mL) was added dropwise over a period of 10 minutes. The reaction was then allowed to stir at 20° C. for 6 hours and bis(triphenylphosphine) Nickel II chloride (2.40 g, 3.64 mmol) and 4-iodo-1-tritylimidazole (15.95 g, 36.6 mmol, S. V. Ley, et al., J. Org. Chem. 56, 5739(1991)) were added in one portion. The resulting mixture was stirred 16 hours at 20° C. and then quenched by addition of saturated NH4Cl solution (100 mL) and the mixture stirred for 2 hours. Saturated aq. NaHCO3 solution was added to give a pH of 8 and the solution was extracted with EtOAc (2×250 mL), dried (MgSO4) and the solvent evaporated in vacuo. The residue was chromatographed (Silica gel, 0-20% EtOAc in CH2Cl2) to afford the title compound as a white solid.
Quantity
0.315 mL
Type
reactant
Reaction Step One
Quantity
9.33 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
3.57 g
Type
catalyst
Reaction Step Three
Quantity
15.95 g
Type
reactant
Reaction Step Four
Quantity
2.4 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods V

Procedure details

To a suspension of activated zinc dust (3.57 g, 54.98 mmol) in THF (50 mL)was added dibromoethane (0.315 mL, 3.60 mmol) and the reaction stirred for 45 minutes under argon at 20° C. The suspension was cooled to 0° C. and α-bromo-p-tolunitrile (9.33 g, 47.6 mmol) in THF (100 niL) was added dropwise over a period of 10 minutes. The reaction was then allowed to stir at 20° C. for 6 hours and bis(triphenylphosphine)Nickel II chloride (2.40 g, 3.64 mmol) and 4-iodo-1-tritylimidazole (15.95 g, 36.6 mmol, S. V. Ley, et al., J. Org. Chem. 56, 5739 (1991)) was added in one portion. The resulting mixture was stirred 16 hours at 20° C. and then quenched by addition of saturated NH4Cl solution (100 mL) and the mixture stirred for 2 hours. Saturated aq. NaHCO3 solution was added to give a pH of 8 and the solution was extracted with EtOAc (2×250 mL), dried, (MgSO4) and the solvent evaporated in vacuo. The residue was chromatographed (Silica gel, 0-20% EtOAc inCH2Cl2) to afford the title compound as a white solid.
Quantity
0.315 mL
Type
reactant
Reaction Step One
Quantity
9.33 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
bis(triphenylphosphine)Nickel
Quantity
2.4 g
Type
reactant
Reaction Step Three
Quantity
15.95 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
3.57 g
Type
catalyst
Reaction Step Four

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